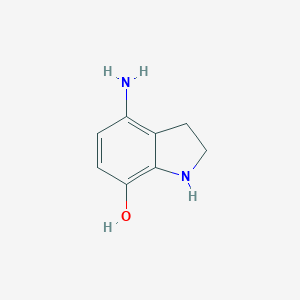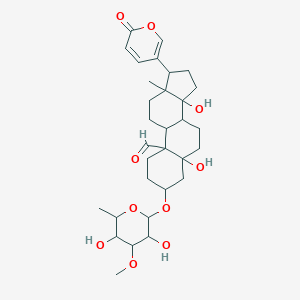
Physodine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physodine A is a natural product that is isolated from the marine sponge, Haliclona sp. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Due to its potential therapeutic applications, physodine A has gained significant attention from the scientific community.
作用機序
The mechanism of action of physodine A is not fully understood. However, it is believed that it exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
生化学的および生理学的効果
Physodine A has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to possess antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
One advantage of using physodine A in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, its various biological activities make it a versatile compound that can be used in a wide range of experiments. However, one limitation of using physodine A is its complex structure, which makes it difficult to synthesize and isolate in large quantities.
将来の方向性
There are several future directions for research on physodine A. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy against different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in treating various inflammatory diseases. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for physodine A.
合成法
Physodine A is a complex natural product that is difficult to synthesize. However, several synthetic routes have been developed by researchers. The most effective synthesis method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the carbon-carbon bond between the two aromatic rings.
科学的研究の応用
Physodine A has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases such as arthritis. Physodine A has also been shown to exhibit anti-tumor activity, making it a potential candidate for cancer treatment. Additionally, it has been found to possess anti-microbial properties, which can be useful in the development of new antibiotics.
特性
CAS番号 |
122188-47-0 |
|---|---|
製品名 |
Physodine A |
分子式 |
C31H44O10 |
分子量 |
576.7 g/mol |
IUPAC名 |
3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C31H44O10/c1-17-24(34)26(38-3)25(35)27(40-17)41-19-6-11-29(16-32)21-7-10-28(2)20(18-4-5-23(33)39-15-18)9-13-31(28,37)22(21)8-12-30(29,36)14-19/h4-5,15-17,19-22,24-27,34-37H,6-14H2,1-3H3 |
InChIキー |
IYIDZTVCBFMPEN-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O |
正規SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O |
同義語 |
physodine A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



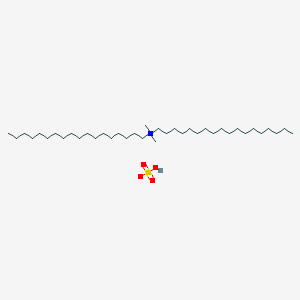
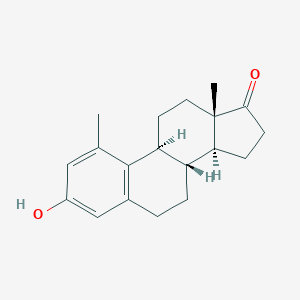
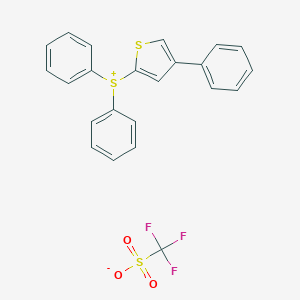
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
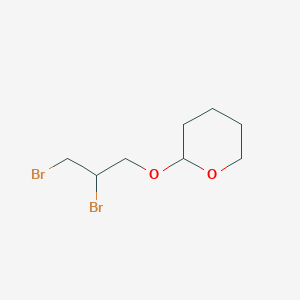
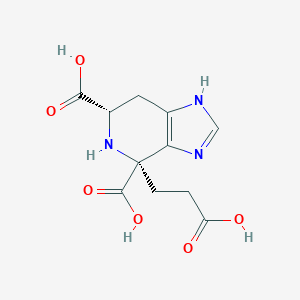
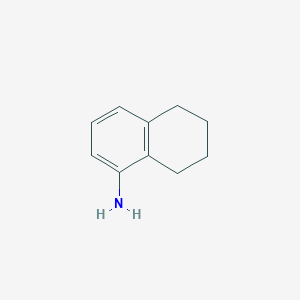
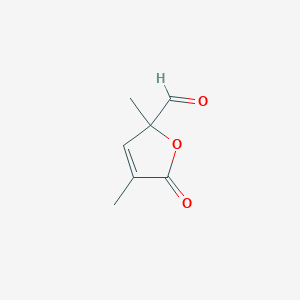
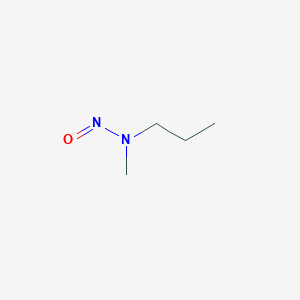
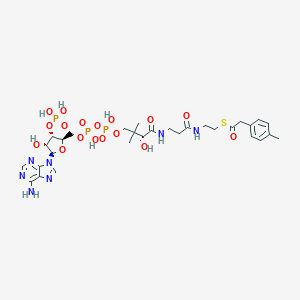
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

